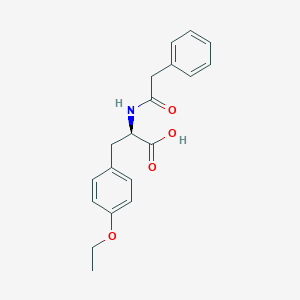

PhAc-D-Tyr(Et)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)12-17(19(22)23)20-18(21)13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H,22,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSANZJOBLZNKU-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Phac D Tyr Et Oh

Strategies for the Stereoselective Synthesis of PhAc-D-Tyr(Et)-OH

The creation of PhAc-D-Tyr(Et)-OH with high stereochemical purity is paramount for its intended biological and chemical applications. This requires precise control over the chiral center at the alpha-carbon of the D-tyrosine moiety.

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the assembly of peptide-based molecules, including PhAc-D-Tyr(Et)-OH. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is particularly relevant. The synthesis would commence with an Fmoc-protected D-tyrosine derivative, such as Fmoc-D-Tyr(Et)-OH, which is commercially available and serves as a key building block. chemicalbook.com This protected amino acid is anchored to a solid support, and the Fmoc group is subsequently removed using a base, typically piperidine. nih.gov

The exposed N-terminus of the D-tyrosine is then acylated with phenylacetic acid. This coupling is facilitated by standard peptide coupling reagents. Following the coupling, the entire molecule is cleaved from the solid support and deprotected under acidic conditions, yielding the final product, PhAc-D-Tyr(Et)-OH. This method allows for a streamlined and efficient synthesis with good control over stereochemistry.

The versatility of SPPS is further highlighted by its use in creating complex peptide analogs where specific amino acids are replaced or modified. For instance, in the synthesis of growth hormone-releasing hormone (GH-RH) antagonists, various protected amino acids, including those with phenylacetyl (PhAc) moieties, are sequentially coupled using SPPS. google.com The use of protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc is crucial to prevent unwanted side reactions and preserve the integrity of the chiral centers during synthesis. google.comadvancedchemtech.com

Table 1: Key Reagents in the SPPS of PhAc-D-Tyr(Et)-OH

| Reagent/Component | Function | Relevant Information |

| Fmoc-D-Tyr(Et)-OH | Protected amino acid building block | The ethyl group protects the tyrosine hydroxyl, and the Fmoc group protects the alpha-amino group. chemicalbook.com |

| Solid Support (Resin) | Immobilizes the growing peptide chain | Allows for easy purification by filtration after each reaction step. |

| Piperidine | Deprotection agent | Removes the Fmoc protecting group from the N-terminus. nih.gov |

| Phenylacetic Acid | Acylating agent | Introduces the phenylacetyl moiety to the N-terminus of the D-tyrosine. |

| Coupling Reagents (e.g., DIC/HOBt) | Facilitate amide bond formation | Activate the carboxylic acid for efficient reaction with the amine. |

| Cleavage Cocktail (e.g., TFA) | Cleavage and deprotection | Releases the final product from the solid support and removes any remaining side-chain protecting groups. nih.gov |

Chemo-enzymatic synthesis offers a green and highly selective alternative to purely chemical methods. The use of enzymes like penicillin acylase (also known as penicillin amidase) is a well-established technique for the introduction or removal of a phenylacetyl (PhAc) group. mpg.de This enzyme can selectively cleave the PhAc group from the N-terminus of peptides under mild conditions, a property that has been exploited in peptide synthesis. mpg.de

Conversely, under modified conditions, these enzymes can also catalyze the reverse reaction—the acylation of an amino group with a phenylacetyl donor. For the synthesis of PhAc-D-Tyr(Et)-OH, a strategy could involve the enzymatic coupling of D-Tyr(Et)-OH with a suitable phenylacetyl donor, catalyzed by a phenylacetyl transferase or a hydrolase operating in reverse. This approach can offer excellent stereoselectivity, minimizing the risk of racemization at the chiral center.

In any synthetic endeavor, the optimization of reaction conditions is crucial for maximizing yield and ensuring the purity of the final product. For the synthesis of PhAc-D-Tyr(Et)-OH, several factors can be fine-tuned. In the context of SPPS, the choice of coupling reagents, reaction times, and the efficiency of washing steps are critical. For instance, different coupling reagents can have a significant impact on the prevention of side reactions and racemization.

In solution-phase synthesis, the choice of solvent, temperature, and stoichiometry of reagents plays a pivotal role. The purification of the final product, often achieved through techniques like flash column chromatography or recrystallization, is also a key step where optimization can lead to significant improvements in purity. nih.gov

Computational methods are also being employed to predict reaction outcomes and optimize conditions. For example, density functional theory (DFT) calculations can be used to determine activation energies for different reaction pathways, providing insights into which conditions are most likely to favor the desired product. acs.org Furthermore, advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for monitoring reaction progress and characterizing the final product to ensure high purity. nih.govfrontiersin.org

Precursor Design and Chemical Modification of the PhAc-D-Tyr(Et)-OH Scaffold

The PhAc-D-Tyr(Et)-OH molecule serves as a scaffold that can be systematically modified to probe its interactions with biological systems or to develop new research tools.

The phenylacetyl (PhAc) group is a key component of the molecule, and its modification can provide valuable insights into structure-activity relationships (SAR). The aromatic ring of the phenylacetyl group can be substituted with various functional groups, such as halogens, alkyl groups, or nitro groups, to alter its electronic and steric properties. These modifications can influence how the molecule binds to its target, potentially enhancing its potency or selectivity. nih.govresearchgate.net

For example, in the development of inhibitors for other biological targets, systematic modifications of a phenyl group have been shown to have a significant impact on activity. frontiersin.org These SAR studies are essential for optimizing the properties of lead compounds in drug discovery. researchgate.net The synthesis of a library of analogs with different substitutions on the phenylacetyl ring would allow for a comprehensive exploration of the chemical space around this part of the molecule.

Table 2: Examples of Functional Groups for Modifying the Phenylacetyl Moiety

| Position on Phenyl Ring | Example Functional Group | Potential Effect |

| Para (4-position) | Methoxy (-OCH3) | Electron-donating, can influence hydrogen bonding. |

| Meta (3-position) | Trifluoromethyl (-CF3) | Electron-withdrawing, can alter electronic interactions. |

| Ortho (2-position) | Chlorine (-Cl) | Halogen bonding potential, steric bulk. |

| Multiple Positions | Di- or tri-substitution | Fine-tuning of electronic and steric properties. |

The tyrosine side chain and its ethyl ether are also prime targets for modification to create novel research probes. The ethyl group could be replaced with other alkyl chains of varying lengths or with functional groups that can act as reporters or reactive handles. For instance, replacing the ethyl group with an azido-containing alkyl chain would introduce a "click chemistry" handle, allowing for the facile attachment of fluorescent dyes, biotin (B1667282) tags, or other molecules. iris-biotech.de

The phenolic hydroxyl group of tyrosine is a versatile site for chemical modification. walshmedicalmedia.combiorxiv.org It can be a target for various bioconjugation strategies, enabling the site-specific labeling of peptides and proteins. walshmedicalmedia.com The development of chemical probes that react with tyrosine residues is an active area of research in chemical proteomics. researchgate.netacs.org By modifying the tyrosine side chain of PhAc-D-Tyr(Et)-OH, it could be converted into a probe to study specific biological processes or to identify new binding partners.

Furthermore, the carboxylic acid of the D-tyrosine could be converted into an amide or other functional group, which could significantly alter the molecule's properties and interactions. These modifications are crucial for developing a diverse set of tools to investigate complex biological systems.

Exploration of Protecting Group Strategies in the Synthesis of Related Analogs

In the synthesis of peptides and amino acid derivatives, protecting groups are essential to prevent unwanted side reactions at reactive functional moieties. The choice of a protecting group strategy is critical and often depends on the specific synthetic route, whether it is solid-phase peptide synthesis (SPPS) or solution-phase synthesis. researchgate.netiris-biotech.de

For analogs related to PhAc-D-Tyr(Et)-OH, which is a derivative of D-tyrosine, the protection of the α-amino group and the phenolic hydroxyl group are of primary concern. Common protecting groups for the α-amino function include the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.net The Fmoc group is known for its base-lability, typically removed with piperidine, making it suitable for Fmoc/tBu (tert-butyl) orthogonal strategies. iris-biotech.de The Boc group, on the other hand, is acid-labile and is a cornerstone of the Boc/Bn (benzyl) strategy. researchgate.net

The hydroxyl group of the tyrosine side chain also requires protection to avoid side reactions such as acylation. A common protecting group for this purpose is the tert-butyl (tBu) group, which is cleaved under acidic conditions, often with trifluoroacetic acid (TFA), concurrently with the final cleavage of the peptide from the resin in SPPS. iris-biotech.deadvancedchemtech.com Other protecting groups for the hydroxyl function include benzyl (B1604629) (Bzl) ethers, which are typically removed by catalytic hydrogenolysis. researchgate.net

The selection of protecting groups must be orthogonal, meaning they can be selectively removed in any order without affecting other protecting groups or the peptide backbone. iris-biotech.de This is particularly important in the synthesis of complex peptides or when modifications are required at specific sites. For instance, in the synthesis of N-terminal modified analogs, such as those with a phenylacetyl (PhAc) group, the α-amino protecting group must be removed to allow for the acylation step.

The following table summarizes common protecting groups used in the synthesis of tyrosine derivatives and their typical deprotection conditions:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF |

| α-Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| Side-Chain Hydroxyl | tert-Butyl | tBu | Trifluoroacetic Acid (TFA) |

| Side-Chain Hydroxyl | Benzyl | Bzl | Catalytic Hydrogenolysis (H₂/Pd) |

This table provides a summary of common protecting groups and their removal conditions relevant to the synthesis of tyrosine-containing peptides.

Chiral Synthesis and Stereochemical Control in D-Amino Acid Derivative Production

The production of D-amino acid derivatives like PhAc-D-Tyr(Et)-OH necessitates precise control over stereochemistry, as the biological activity of peptides can be significantly influenced by the chirality of their constituent amino acids. nih.gov The demand for enantiomerically pure non-proteinogenic amino acids has driven the development of various asymmetric synthetic methods. purdue.edu

One of the foremost challenges in amino acid synthesis is preventing racemization, especially during the activation and coupling steps in peptide synthesis. peptide.com The use of D-amino acids can also be a strategic choice in peptide design to increase resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.gov

Several strategies have been developed for the stereoselective synthesis of amino acids. These include methods based on chiral auxiliaries, chiral catalysts, and enzymatic resolutions. bgu.ac.ilsciforum.net For example, the use of chiral, non-racemic organoboranes has been employed to achieve the stereoselective synthesis of β-branched α-amino acid derivatives with high isomeric purity. purdue.edu Another approach involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from amino acids, which allows for the asymmetric synthesis of novel α-amino acids. mdpi.com

The inherent chirality of a starting D-amino acid can be preserved throughout a synthetic sequence by careful selection of reaction conditions and protecting groups that minimize the risk of epimerization at the α-carbon. sciforum.net For instance, certain protecting groups on the nitrogen atom can influence the stereochemical outcome of α-alkylation reactions. sciforum.net

The synthesis of peptides containing D-amino acids often follows standard solid-phase or solution-phase protocols, with the key distinction being the use of the D-enantiomer of the protected amino acid building block. For example, in the synthesis of a peptide containing D-Tyr(Et), Fmoc-D-Tyr(Et)-OH would be used as the starting material for that specific residue. chemicalbook.combachem.com

The following table outlines some methods used to achieve stereochemical control in the synthesis of amino acid derivatives:

| Method | Principle | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is created. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency and atom economy. |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer in a racemic mixture. | High stereoselectivity under mild conditions. |

| Chiral Pool Synthesis | A readily available chiral natural product is used as the starting material. | The chirality of the starting material is transferred to the product. |

This table summarizes various strategies for achieving stereochemical control in the synthesis of chiral amino acid derivatives.

Biochemical and Enzymatic Interaction Studies of Phac D Tyr Et Oh

Investigation of PhAc-D-Tyr(Et)-OH as an Enzyme Substrate or Inhibitor

The interaction of PhAc-D-Tyr(Et)-OH with various enzyme systems has been a subject of scientific inquiry to elucidate its metabolic fate and potential biochemical effects. Research has focused on its potential role as either a substrate that is acted upon by enzymes or as an inhibitor that modulates enzymatic activity.

Analysis of Interactions with Phenylacetate-Metabolizing Enzymes

The structural similarity of the phenylacetyl moiety in PhAc-D-Tyr(Et)-OH to phenylacetate (B1230308) suggests a potential interaction with enzymes involved in phenylacetate metabolism. In humans, phenylacetate is primarily metabolized through conjugation with glutamine to form phenylacetylglutamine, a reaction catalyzed by phenylacetyl-CoA ligase and glutamine N-acetyltransferase. Bacterial pathways, however, can degrade phenylacetic acid through a series of enzymatic steps involving a multicomponent oxygenase and β-oxidation-like reactions.

Studies investigating the interaction of PhAc-D-Tyr(Et)-OH with these enzymes aim to determine if the compound can be recognized and processed. The key enzyme in the bacterial degradation pathway is phenylacetyl-CoA ligase (PaaK), which activates phenylacetate to its CoA thioester. Subsequent enzymes then catalyze the hydroxylation and ring opening of the phenylacetyl-CoA. The large D-tyrosine ethyl ester substituent on the phenylacetyl group of PhAc-D-Tyr(Et)-OH may present steric hindrance, potentially limiting its ability to bind to the active sites of these enzymes.

Table 1: Key Enzymes in Phenylacetate Metabolism and Potential Interaction with PhAc-D-Tyr(Et)-OH

| Enzyme | Organism/Pathway | Function | Potential Interaction with PhAc-D-Tyr(Et)-OH |

| Phenylacetyl-CoA ligase (PaaK) | Bacteria | Activates phenylacetate to phenylacetyl-CoA | Binding may be sterically hindered by the D-Tyr(Et)-OH group. |

| Phenylacetyl-CoA Oxygenase (PaaABCDE) | Bacteria | Hydroxylates the phenyl ring of phenylacetyl-CoA | Unlikely substrate if not converted to CoA ester first. |

| Glutamine N-acetyltransferase | Human | Conjugates phenylacetyl-CoA with glutamine | Dependent on prior activation to phenylacetyl-CoA. |

Characterization of Potential Substrate Recognition by Tyrosine Degradation Pathway Enzymes

The tyrosine component of PhAc-D-Tyr(Et)-OH raises the question of its interaction with enzymes of the tyrosine degradation pathway. This pathway involves a series of enzymes that convert tyrosine to fumarate and acetoacetate. The initial and rate-limiting step is catalyzed by tyrosine aminotransferase (TAT), which converts tyrosine to 4-hydroxyphenylpyruvate.

For PhAc-D-Tyr(Et)-OH to be recognized by these enzymes, the amide bond linking the phenylacetyl group to the D-tyrosine would likely need to be cleaved first. Furthermore, the presence of the D-isomer of tyrosine, as opposed to the naturally occurring L-isomer, and the ethyl ester modification on the hydroxyl group, present significant barriers to recognition by the stereospecific enzymes of this pathway, such as Phenylalanine hydroxylase (PAH) which converts L-phenylalanine to L-tyrosine.

Kinetic Characterization of Enzymatic Hydrolysis or Modification

Kinetic studies are essential to quantify the rate and efficiency of any enzymatic reactions involving PhAc-D-Tyr(Et)-OH. If the compound is found to be a substrate for an enzyme, kinetic parameters such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max) can be determined. These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

The hydrolysis of the ester or amide bonds in PhAc-D-Tyr(Et)-OH would be a key area of investigation. The Michaelis-Menten kinetic model is commonly used to analyze such enzymatic reactions, providing a mathematical description of the relationship between substrate concentration and reaction rate.

Table 2: Potential Enzymatic Modifications of PhAc-D-Tyr(Et)-OH and Relevant Kinetic Parameters

| Potential Reaction | Enzyme Class | Kinetic Parameters to Determine | Significance |

| Amide Bond Hydrolysis | Amidase / Peptidase | K_M, V_max, k_cat | Determines the rate of cleavage into Phenylacetic acid and D-Tyr(Et)-OH. |

| Ester Bond Hydrolysis | Esterase | K_M, V_max, k_cat | Determines the rate of conversion to PhAc-D-Tyr-OH. |

Examination of PhAc-D-Tyr(Et)-OH with Peptidases and Esterases

The presence of an amide and an ester linkage in PhAc-D-Tyr(Et)-OH makes it a potential target for peptidases and esterases, which are widespread hydrolytic enzymes.

In Vitro Stability and Enzymatic Degradation Pathways

In vitro studies are crucial for assessing the stability of PhAc-D-Tyr(Et)-OH in biological matrices and for identifying the enzymes responsible for its degradation. Such studies often involve incubating the compound with purified enzymes or tissue homogenates (e.g., liver microsomes) and monitoring its disappearance over time.

The primary degradation pathways anticipated for PhAc-D-Tyr(Et)-OH are the hydrolysis of the ethyl ester by esterases to yield PhAc-D-Tyr-OH, and the cleavage of the amide bond by peptidases or amidases to yield phenylacetic acid and D-tyrosine ethyl ester. The relative rates of these two pathways would determine the primary metabolites formed. The stability of a compound is often influenced by factors such as its chemical structure and the presence of specific functional groups. The degradation of peptides, for instance, can occur through various routes including oxidation, deamidation, and peptide bond cleavage.

Identification of Metabolites and Degradation Products in Research Models

Identifying the metabolites of PhAc-D-Tyr(Et)-OH in research models is key to understanding its complete metabolic profile. Following in vitro or in vivo exposure, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the parent compound and its degradation products.

Based on the structure of PhAc-D-Tyr(Et)-OH, the expected primary metabolites resulting from enzymatic action would be:

M1: PhAc-D-Tyr-OH (from ester hydrolysis)

M2: Phenylacetic Acid (from amide hydrolysis)

M3: D-Tyrosine ethyl ester (from amide hydrolysis)

Further metabolism of these primary products could also occur. For example, phenylacetic acid could be conjugated with glutamine, and D-tyrosine ethyl ester could potentially be further processed, although its D-configuration might limit its entry into standard metabolic pathways.

Exploration of Receptor-Ligand Binding Affinity and Selectivity

The interaction of PhAc-D-Tyr(Et)-OH with specific biological targets is a critical area of investigation to understand its pharmacological potential. The N-phenylacetyl group and the O-ethyl modification on the D-tyrosine scaffold suggest potential interactions with a range of receptors, including but not limited to receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), which are known to recognize tyrosine derivatives and other small molecules. guidetopharmacology.orgjohnshopkins.edu

Development of Binding Assays for Specific Receptor Targets

To quantify the binding affinity and selectivity of PhAc-D-Tyr(Et)-OH for a putative receptor, the development of robust and sensitive binding assays is paramount. A common approach involves the use of competitive binding assays, where the compound of interest competes with a known, labeled ligand for binding to the receptor. nih.govnih.gov

Hypothetical Receptor Target: A Receptor Tyrosine Kinase (RTK)

Given that numerous small molecule inhibitors target the ATP-binding site of RTKs, and many are derivatives of larger molecules that mimic ATP or substrate binding, PhAc-D-Tyr(Et)-OH could be investigated as a potential modulator of an RTK, such as the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptor (FGFR). portico.orgbenthamdirect.com

Assay Development using Fluorescence Polarization (FP)

A fluorescence polarization (FP)-based competitive binding assay is a suitable high-throughput method for this purpose. nih.gov The principle of this homogeneous assay relies on the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ligand (tracer) upon binding to a larger receptor molecule.

Methodology Outline:

Tracer Selection and Synthesis: A fluorescent tracer would be synthesized by conjugating a fluorophore (e.g., fluorescein) to a known ligand of the target RTK.

Receptor Preparation: The extracellular domain or the full-length target RTK would be expressed and purified.

Assay Optimization: Conditions such as receptor concentration, tracer concentration, and incubation time would be optimized to achieve a stable and significant assay window (the difference in FP signal between the bound and free tracer).

Competitive Binding Assay: A fixed concentration of the receptor and the fluorescent tracer would be incubated with varying concentrations of the unlabeled competitor, PhAc-D-Tyr(Et)-OH. The displacement of the tracer by the competitor leads to a decrease in the FP signal.

Illustrative Data Table:

Below is a hypothetical data table summarizing the results from the development of an FP-based binding assay for a putative RTK target.

| Parameter | Value | Description |

| Tracer | Fluorescein-labeled Peptide X | A known peptide ligand of the target RTK. |

| Receptor | Recombinant Human RTK-Y | The purified receptor target. |

| Tracer Kd | 15 nM | Dissociation constant of the tracer for the receptor, determined by saturation binding experiments. |

| Assay Window | 150 mP | The difference in millipolarization units between the fully bound and free tracer. |

| Z'-factor | 0.75 | A statistical measure of the assay's quality, indicating a robust and reliable assay. |

Mechanistic Elucidation of Ligand-Receptor Interactions

Understanding the molecular basis of the interaction between PhAc-D-Tyr(Et)-OH and its receptor target is crucial for rational drug design and optimization. This involves identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand and characterizing the nature of these interactions.

Computational Modeling and Simulation

In the absence of a co-crystal structure, molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of PhAc-D-Tyr(Et)-OH. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to the receptor, allowing for the identification of potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted binding pose over time and to calculate the binding free energy, providing a more dynamic and quantitative understanding of the ligand-receptor complex.

Structure-Activity Relationship (SAR) Studies

Synthesizing and testing a series of analogs of PhAc-D-Tyr(Et)-OH can help to elucidate the structure-activity relationship (SAR). By systematically modifying different parts of the molecule (the phenylacetyl group, the ethyl group, and the D-tyrosine core), it is possible to determine which chemical features are critical for binding affinity and selectivity. nih.govmdpi.com

Illustrative Data Table:

The following hypothetical table summarizes the predicted interactions between PhAc-D-Tyr(Et)-OH and key residues within the binding pocket of a putative RTK, as determined by molecular docking simulations.

| Ligand Moiety | Interacting Receptor Residue | Interaction Type | Predicted Binding Energy Contribution (kcal/mol) |

| Phenylacetyl Group | Phe723 | π-π Stacking | -2.5 |

| Carbonyl Oxygen | Lys745 | Hydrogen Bond | -3.0 |

| Ethyl Group | Leu844, Val726 | Hydrophobic Interaction | -1.8 |

| Tyrosine Phenol (B47542) | Asp855 | Hydrogen Bond | -4.2 |

| D-Amino Acid Backbone | Gly857 | van der Waals Interaction | -1.5 |

| Total Predicted Binding Energy | -13.0 |

These hypothetical studies and data provide a framework for the systematic evaluation of the biochemical and enzymatic interactions of PhAc-D-Tyr(Et)-OH, paving the way for a deeper understanding of its potential biological activity.

Molecular Interactions and Structural Activity Relationship Sar Investigations

Structural Determinants of Activity for PhAc-D-Tyr(Et)-OH and its Analogs

The N-terminal of a peptide is a common site for enzymatic degradation by aminopeptidases. The addition of an acyl group, such as the phenylacetyl (PhAc) moiety, serves as a protective cap. This modification prevents enzymatic cleavage, thereby increasing the in vivo half-life and bioavailability of the peptide analog. nih.gov

Beyond its protective role, the phenylacetyl group actively participates in molecular recognition. As a bulky and hydrophobic moiety, it can engage in favorable hydrophobic and van der Waals interactions within the binding pocket of a receptor. nih.govresearchgate.net In the context of growth hormone-releasing hormone (GHRH) antagonists, for instance, the replacement of the standard acetyl group with a phenylacetyl group at the N-terminal Tyr¹ residue is a common strategy to enhance antagonistic potency. nih.govpnas.org This suggests that the phenylacetyl group contributes significantly to the binding affinity required for a robust biological response.

The stereochemistry of amino acids is a critical determinant of peptide structure and function. While proteins are naturally composed of L-amino acids, the strategic incorporation of D-amino acids, such as D-Tyrosine, is a powerful tool in medicinal chemistry. The primary advantage of using a D-isomer is the enhanced stability against proteolysis, as proteases are stereospecific for L-amino acid peptide bonds. nih.govmdpi.com

The presence of a D-amino acid alters the local and global conformation of a peptide backbone. acs.org This can lead to significant changes in how the molecule interacts with its receptor. In many GHRH antagonists, the substitution of an L-amino acid with a D-amino acid at position 2 is crucial for converting the molecule from an agonist to an antagonist. nih.govacs.org This conformational shift induced by the D-amino acid can disrupt the signaling-competent state of the receptor, leading to a blocking effect. Furthermore, the specific orientation of the D-Tyrosine side chain can optimize interactions within the receptor's binding site that are not possible with the L-enantiomer. nih.govnih.gov

The following table illustrates the impact of D-amino acid substitutions on the activity of GHRH antagonist analogs.

| Analog | Position 2 Substitution | Relative Antagonistic Activity (%) |

| Reference Analog | L-Ala | Low |

| Analog A | D-Arg | High |

| Analog B | D-Lys | Moderate |

| Analog C | D-Orn | Moderate |

This table is a representative illustration based on findings from GHRH antagonist research, where D-amino acid substitutions are a key feature for activity. nih.govgoogle.com

Modification of the tyrosine side chain is a key strategy for fine-tuning receptor affinity and selectivity. In PhAc-D-Tyr(Et)-OH, the hydroxyl group of tyrosine is modified to an ethyl ether. This change has several important consequences. Firstly, it removes the hydrogen-bonding capability of the phenolic hydroxyl group. Secondly, it adds a non-polar, moderately bulky ethyl group. pnas.org

The table below shows a comparison of different substitutions on the Tyr¹⁰ side chain in GHRH antagonist analogs.

| Analog | Position 10 Substitution | Receptor Binding Affinity |

| Reference (JV-1-36) | Tyr | High |

| Analog 1 | Tyr(Me) | Very High |

| Analog 2 | Tyr(Et) | High |

| Analog 3 | p-NH₂-Phe | Moderate |

| Analog 4 | p-NO₂-Phe | Low |

This table is a representative illustration based on SAR studies of GHRH analogs, demonstrating how modifications to the tyrosine side chain affect biological activity. pnas.org

Conformational Analysis and Flexibility of PhAc-D-Tyr(Et)-OH in Biological Contexts

A molecule's biological function is not only determined by its static structure but also by its conformational flexibility. PhAc-D-Tyr(Et)-OH, like most peptides, can adopt a range of conformations, and understanding this dynamic behavior is essential for comprehending its mechanism of action. acs.org

Spectroscopic techniques are invaluable for probing the conformational landscape of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY and NOESY, can provide detailed information about the spatial proximity of atoms within the molecule. This allows for the determination of preferred solution conformations and the relative orientations of the phenylacetyl group, the tyrosine ring, and the peptide backbone. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides. While a single modified amino acid like PhAc-D-Tyr(Et)-OH does not have a secondary structure in the traditional sense, CD can reveal information about the chiral environment of the aromatic chromophores (phenyl and phenol (B47542) rings) and how it changes under different solvent conditions, providing clues about preferred rotameric states. acs.org

Infrared (IR) and Vibrational Spectroscopy: These methods are sensitive to hydrogen bonding and the conformation of the peptide backbone (amide bonds). unibo.it Studies on similar dipeptide analogues show that interactions between the side chain and the backbone can stabilize specific conformations. nih.gov

These analyses collectively suggest that even a small molecule like PhAc-D-Tyr(Et)-OH does not exist in a single, rigid state but rather as an equilibrium of multiple, interconverting conformers. acs.orgnih.gov

The conformational states identified by spectroscopy are part of a dynamic equilibrium. Molecular Dynamics (MD) simulations are a computational tool used to model the movement of atoms in a molecule over time, providing a powerful lens through which to view this flexibility. researchgate.net

Structure-Function Relationships of Related Tyrosine and Phenylacetate (B1230308) Analogs

The biological activity of N-phenylacetyl-D-tyrosine derivatives is intricately linked to the specific structural features of both the tyrosine and phenylacetate moieties. Structure-activity relationship (SAR) studies on related analogs reveal that modifications to the stereochemistry of the tyrosine, substitutions on its phenolic ring, and alterations to the N-terminal acyl group can significantly modulate molecular interactions and biological function.

Investigations into various tyrosine derivatives have consistently highlighted the importance of stereochemistry for biological activity. In studies of tyrosine-based antagonists for the human P2X7 receptor, the D-isomer (or R-isomer) was found to be a more potent antagonist compared to the L-isomer. nih.gov This suggests that the D-configuration may confer greater stability or a more favorable binding orientation within the receptor. nih.gov Similarly, SAR analysis of novel temozolomide-tyrosine conjugates indicated that the stereochemistry of the tyrosine adduct influences the compound's anticancer activity. aacrjournals.org

Further modifications to the tyrosine residue, such as the ethylation of the phenolic hydroxyl group to form an O-ethyltyrosine ether [Tyr(Et)], have been explored in the context of growth hormone-releasing hormone (GHRH) antagonists. In a series of GHRH analogs based on the core sequence [PhAc-Tyr¹, d-Arg², Phe(pCl)⁶, Abu¹⁵, Nle²⁷, d-Arg²⁸, Har²⁹]hGHRH(1–29)NH₂, the introduction of Tyr(Et) at position 10 was evaluated. nih.gov Compared to the parent compound with a standard tyrosine at this position, the Tyr(Et) analog showed comparable, albeit slightly reduced, antagonistic activity, indicating that this modification is well-tolerated and maintains the potential for significant biological effect. nih.gov The study compared various substitutions at position 10, revealing that bulky aromatic rings and specific charged groups could either enhance or diminish activity. nih.gov

The N-terminal phenylacetyl (PhAc) group also plays a crucial role. SAR studies on phenylacetate and its derivatives have shown a correlation between their cytostatic activity against tumor cells and properties like lipophilicity and the ability to inhibit protein prenylation. nih.gov Derivatives with substitutions on the alpha-carbon or the phenyl ring demonstrated that increased lipophilicity often leads to greater potency. nih.gov The interactions of phenylacetate analogs have also been explored with other biological targets. For instance, studies on the enzyme paraoxonase (PON1) using phenyl acetate (B1210297) as a parent compound showed that introducing electron-withdrawing or electron-donating groups onto the phenyl ring reduced the rate of hydrolysis, indicating a sensitive interaction with the enzyme's active site. nih.gov In other molecular contexts, replacing a different aromatic system with a phenylacetic acid moiety was found to significantly decrease the inhibitory activity of certain STAT3 inhibitors. acs.org This highlights that the phenylacetate structure makes a specific contribution to the binding and activity of the parent molecule. acs.org

The following tables summarize key research findings from SAR studies on related analogs.

Table 1: SAR of GHRH Antagonist Analogs with Substitutions at Position 10 nih.gov Core Sequence: [PhAc-Tyr¹, d-Arg², Phe(pCl)⁶, Arg⁹, Abu¹⁵, Nle²⁷, d-Arg²⁸, Har²⁹]hGHRH(1–29)NH₂

| Analog No. | Substitution at Position 10 | Relative Potency (%) |

| JV-1-36 | Tyr | 100 |

| 7 | Tyr(Et) | 88 |

| 6 | Phe(pNO₂) | 114 |

| 8 | Dip | 148 |

| 9 | 2-Nal | 258 |

Table 2: SAR of Tyrosine-Based P2X₇ Receptor Antagonists nih.gov

| Compound | Chirality at Tyrosine | Substitution | IC₅₀ (µM) |

| 35 | D-Tyrosine (R) | 2,6-dimethylphenyl | 0.14 |

| 36 | L-Tyrosine (S) | 2,6-dimethylphenyl | 0.35 |

| 16 | D-Tyrosine (R) | Unsubstituted Phenyl | 1.0 |

| 9 | D-Tyrosine (R) | 2,6-dimethylphenyl | 0.31 |

Table 3: Cytostatic Activity of Phenylacetate Analogs Against Tumor Cells nih.gov

| Compound | Lipophilicity (Calculated) | Potency Ranking |

| Phenylacetate | Low | Baseline |

| Phenylbutyrate | Medium | > Phenylacetate |

| Phenylvalerate | High | > Phenylbutyrate |

Computational and Theoretical Studies on Phac D Tyr Et Oh

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery and molecular biology for understanding and predicting how a small molecule like PhAc-D-Tyr(Et)-OH might interact with a biological target.

Identification of Putative Binding Sites on Target Proteins

This subsection would typically involve using molecular docking software to screen PhAc-D-Tyr(Et)-OH against one or more protein targets. The simulation identifies the most likely binding pockets or "putative binding sites" on the protein's surface where the ligand can fit. The analysis would reveal the specific amino acid residues that form the binding site. However, no published studies were found that identify putative binding sites for PhAc-D-Tyr(Et)-OH on any specific protein target.

Estimation of Binding Energies and Interaction Types

Once a binding pose is predicted, docking programs calculate a score, often an estimation of the binding energy (or binding affinity), which indicates the strength of the ligand-protein interaction. Lower binding energies typically suggest a more stable and favorable interaction. This analysis also details the types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between PhAc-D-Tyr(Et)-OH and the protein's amino acid residues.

Without specific docking studies, it is not possible to provide a table of binding energies or interaction types for PhAc-D-Tyr(Et)-OH with any protein. A representative table for such data would look as follows:

Table 1: Hypothetical Binding Energy and Interactions for PhAc-D-Tyr(Et)-OH (Note: The data below is illustrative and not based on actual experimental results.)

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein X | -8.5 | Tyr34, Phe256, Leu343 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. For a ligand-protein complex, MD can reveal how the binding of the ligand affects the protein's shape and dynamics, and how stable the complex is in a simulated biological environment.

Analysis of Ligand-Protein Complex Dynamics

An MD simulation of a PhAc-D-Tyr(Et)-OH-protein complex would analyze its stability and dynamic behavior. Key metrics such as Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the complex over the simulation time. The analysis would show whether the ligand remains stably bound in the binding pocket or if it dissociates. It could also reveal conformational changes in the protein induced by the binding of PhAc-D-Tyr(Et)-OH. Currently, no such simulation data has been published for this compound.

Exploration of Solvent Effects on PhAc-D-Tyr(Et)-OH Conformation

MD simulations are also used to understand how the solvent (typically water) affects the structure and conformation of a molecule. By simulating PhAc-D-Tyr(Et)-OH in a solvent box, researchers could observe its conformational flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules. This is critical as the conformation of a molecule can significantly impact its biological activity. Research detailing the solvent effects on the conformation of PhAc-D-Tyr(Et)-OH is not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. This information helps in understanding the molecule's chemical reactivity and its potential to participate in various types of chemical reactions. No quantum chemical calculation studies specific to PhAc-D-Tyr(Et)-OH have been identified in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for designing new therapeutic agents. scholarsresearchlibrary.comresearchgate.net This method establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. asianpubs.org By quantifying how variations in molecular features affect a molecule's potency, QSAR models provide valuable insights that guide the rational design of novel, more effective analogs. nih.govresearchgate.net The underlying principle is that the biological activity of a compound is a function of its physicochemical and structural properties. ju.edu.jo

A typical QSAR study involves several key steps. First, a dataset of compounds with known biological activities is compiled. scholarsresearchlibrary.com For each compound, a set of numerical values, known as molecular descriptors, are calculated to represent its structural and physicochemical properties. These can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., dipole moment), and sterics (e.g., molecular weight or volume). asianpubs.orgju.edu.jo Using statistical methods like multiple linear regression (MLR), a mathematical model is then developed that links these descriptors to the observed biological activity. nih.govnih.gov The reliability and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques. nih.gov Once validated, the model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govju.edu.jo

Detailed Research Findings

In a hypothetical QSAR study aimed at enhancing the inhibitory activity of PhAc-D-Tyr(Et)-OH against a target enzyme, a series of analogs was developed. The goal was to understand the structural requirements for optimal activity and to design new analogs with improved potency.

The initial dataset consisted of PhAc-D-Tyr(Et)-OH and a series of its analogs, which were synthesized and evaluated for their inhibitory activity (expressed as IC₅₀). For each analog, a range of molecular descriptors were calculated. Through a process of variable selection and multiple linear regression analysis, a statistically significant QSAR model was developed. The hypothetical model is represented by the following equation:

pIC₅₀ = 0.65 * cLogP - 0.02 * TPSA + 0.15 * MR + 2.5

Where:

pIC₅₀ is the negative logarithm of the IC₅₀ value, representing the inhibitory potency.

cLogP represents the calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

TPSA is the topological polar surface area.

MR is the molar refractivity, a measure of molecular volume and polarizability.

This model suggests that:

Lipophilicity (cLogP) has a strong positive correlation with activity. Increasing the lipophilicity of the analogs is predicted to enhance their inhibitory potency.

Polar Surface Area (TPSA) shows a slight negative correlation, indicating that excessive polarity may be detrimental to activity, possibly by hindering membrane passage or binding to a hydrophobic pocket in the enzyme.

Molar Refractivity (MR) has a positive correlation, suggesting that larger, more polarizable analogs are favored for stronger binding interactions.

The statistical quality of this hypothetical model was confirmed by a high squared correlation coefficient (R²) of 0.92 and a cross-validated squared correlation coefficient (Q²) of 0.85, indicating good robustness and predictive ability. nih.gov

The following interactive table details the training set of PhAc-D-Tyr(Et)-OH analogs used to generate the QSAR model, including their structural modifications, experimental pIC₅₀ values, and calculated descriptors.

Table 1: Hypothetical Training Set Data for PhAc-D-Tyr(Et)-OH Analogs

| Compound ID | Structure | pIC₅₀ (Experimental) | cLogP | TPSA (Ų) | MR (cm³/mol) |

|---|---|---|---|---|---|

| 1 | PhAc-D-Tyr(Et)-OH | 4.85 | 3.10 | 86.99 | 86.5 |

| 2 | PhAc-D-Tyr(Me)-OH | 4.60 | 2.57 | 86.99 | 81.9 |

| 3 | PhAc-D-Tyr(Pr)-OH | 5.01 | 3.63 | 86.99 | 91.1 |

| 4 | (4-Cl-Ph)Ac-D-Tyr(Et)-OH | 5.18 | 3.81 | 86.99 | 91.6 |

| 5 | (4-F-Ph)Ac-D-Tyr(Et)-OH | 4.98 | 3.24 | 86.99 | 86.4 |

| 6 | PhAc-D-Phe(4-Et)-OH | 5.25 | 4.01 | 63.32 | 90.3 |

| 7 | PhAc-D-Tyr(Et)-NH₂ | 4.50 | 2.95 | 110.08 | 86.3 |

| 8 | (Naphthyl)Ac-D-Tyr(Et)-OH | 5.45 | 4.10 | 86.99 | 106.1 |

Based on the insights from this QSAR model, a new set of analogs was designed with the aim of maximizing the predicted activity. Modifications focused on increasing lipophilicity and molar refractivity while maintaining a suitable polar surface area. The structures of these designed analogs and their predicted pIC₅₀ values, as calculated by the QSAR equation, are presented in the table below.

Table 2: Designed Analogs of PhAc-D-Tyr(Et)-OH and Predicted Activities

| Compound ID | Structure | pIC₅₀ (Predicted) | cLogP | TPSA (Ų) | MR (cm³/mol) |

|---|---|---|---|---|---|

| D-1 | (4-CF₃-Ph)Ac-D-Tyr(Et)-OH | 5.48 | 4.15 | 86.99 | 91.2 |

| D-2 | PhAc-D-Tyr(iPr)-OH | 5.01 | 3.61 | 86.99 | 91.1 |

| D-3 | (Biphenyl)Ac-D-Tyr(Et)-OH | 5.86 | 4.90 | 86.99 | 109.4 |

| D-4 | PhAc-D-Tyr(Bu)-OH | 5.18 | 4.16 | 86.99 | 95.7 |

The QSAR model predicts that analog D-3 , which incorporates a biphenyl (B1667301) group in place of the phenylacetyl moiety, would possess the highest activity due to its significantly increased lipophilicity and molar refractivity. This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to succeed, streamlining the drug discovery process.

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Separation and Purification in Research Studies

Chromatography is indispensable for the isolation and purification of PhAc-D-Tyr(Et)-OH from complex reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve distinct but complementary roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity assessment of non-volatile, thermally labile compounds like PhAc-D-Tyr(Et)-OH. tcichemicals.comopenaccessjournals.com The development of a robust, stability-indicating HPLC method is crucial for separating the target compound from starting materials, by-products, and potential degradants. openaccessjournals.comnih.gov In peptide-related research, analytical HPLC is routinely used to confirm the purity of synthesized products, with fractions exceeding 95% purity often being pooled for further use. pnas.org

Method development involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and retention time. openaccessjournals.com Key considerations include the selection of the stationary phase (typically a C18 reversed-phase column for peptide-like molecules), the mobile phase composition (often a gradient of acetonitrile (B52724) or methanol (B129727) in water), and the pH of the mobile phase, which can be adjusted with additives like trifluoroacetic acid (TFA) or formic acid to improve peak sharpness and control the ionization state of the analyte. illinois.edusielc.com Detection is commonly performed using UV spectrophotometry, leveraging the aromatic phenyl and tyrosine rings in the molecule.

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenylacetylated Amino Acid Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and ion-pair with basic groups. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN) | Organic solvent to elute the compound from the column. |

| Gradient | 10-90% B over 20 minutes | To ensure elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 220 nm and 254 nm | Detection of the peptide backbone (220 nm) and aromatic rings (254 nm). |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

While HPLC is the preferred method for the direct analysis of PhAc-D-Tyr(Et)-OH, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying its potential metabolites or degradation products in biological or environmental samples. researchgate.netplos.orgnih.gov Since PhAc-D-Tyr(Et)-OH itself is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves converting polar functional groups (e.g., -OH, -COOH) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters.

In studies of related aromatic amino acid metabolism, GC-MS has been instrumental in identifying intermediates. plos.orgresearchgate.net For instance, in the degradation pathway of m-tyrosine, intermediates like 3-hydroxyphenylacetate (B1240281) (3-OH-PhAc) and homogentisate (B1232598) (HMG) were identified by GC-MS after TMS derivatization. researchgate.netplos.org A similar approach could be applied to study the metabolic fate of PhAc-D-Tyr(Et)-OH, where cleavage of the phenylacetyl group or modification of the ethylated tyrosine could yield smaller, volatile molecules suitable for GC-MS analysis.

Table 2: Representative GC-MS Data for Intermediates in Tyrosine Degradation Pathways

| Compound | Retention Time (min) (Example) | Key Mass-to-Charge Ratios (m/z) of TMS Derivative |

|---|---|---|

| m-Tyrosine | 5.62 | 325 |

| 3-Hydroxyphenylacetate (3-OH-PhAc) | 10.94 | 296 |

| 3-Hydroxyphenylpyruvate (3-OH-PPA) | 12.22 | 324 |

| Homogentisate (HMG) | 15.85 | 384 |

Data derived from studies on m-tyrosine degradation by Bacillus aquimaris SSC5. researchgate.netplos.org

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of PhAc-D-Tyr(Et)-OH and for assessing its purity and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the covalent structure of organic molecules like PhAc-D-Tyr(Et)-OH. nih.govbldpharm.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment of each atom and their connectivity.

¹H-NMR would confirm the presence and integration of all protons: the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the phenylacetyl and tyrosine groups, the methine proton at the chiral center, the aromatic protons on both rings, and the amide proton. illinois.edunih.gov

¹³C-NMR would identify all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and amino acid backbone. nih.gov

2D NMR experiments would be used to assign all proton and carbon signals definitively and confirm the connectivity between different parts of the molecule.

Table 3: Predicted ¹H-NMR Chemical Shifts (δ) for PhAc-D-Tyr(Et)-OH in CDCl₃

| Proton(s) | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet |

| Ethyl -CH₂- | ~4.0 | Quartet |

| Phenylacetyl -CH₂- | ~3.6 | Singlet |

| Tyrosine β-CH₂ | ~3.1 | Multiplet |

| Tyrosine α-CH | ~4.8 | Multiplet |

| Amide -NH- | ~6.3 | Doublet |

| Aromatic Protons | 6.8 - 7.4 | Multiplets |

| Carboxyl -OH | Broad signal | Singlet |

Mass Spectrometry (MS) is critical for confirming the molecular weight of PhAc-D-Tyr(Et)-OH and providing structural information through fragmentation analysis. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used for peptide-like molecules, as they are soft ionization methods that typically produce an intact molecular ion, such as [M+H]⁺ or [M-H]⁻. pnas.orgillinois.edu The exact mass measured by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

When coupled with liquid chromatography (LC-MS), the technique allows for the analysis of complex mixtures, providing both the retention time and the mass spectrum for each component. sielc.combldpharm.com Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides definitive structural confirmation by showing the loss of predictable neutral fragments, such as the phenylacetyl group, the ethyl group, or water.

Table 4: Expected ESI-MS Fragmentation Data for PhAc-D-Tyr(Et)-OH (C₂₀H₂₃NO₄)

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 354.17 | Protonated Molecular Ion |

| [M+Na]⁺ | 376.15 | Sodium Adduct |

| [M-H]⁻ | 352.16 | Deprotonated Molecular Ion |

| [M+H - C₈H₇O]⁺ | 235.12 | Loss of phenylacetyl group |

| [M+H - C₂H₄]⁺ | 326.14 | Loss of ethylene (B1197577) from ethyl ether |

Advanced Techniques for Stereochemical Analysisnumberanalytics.com

The unambiguous determination of the stereochemical configuration and enantiomeric purity of chiral compounds such as PhAc-D-Tyr(Et)-OH is a critical aspect of chemical research and development. The spatial arrangement of atoms can significantly influence a molecule's biological activity and physical properties. thieme-connect.de Consequently, a suite of advanced analytical methodologies is employed to characterize and quantify the stereoisomers of synthesized chiral molecules. These methods rely on creating a chiral environment to differentiate between enantiomers, either through interaction with a chiral stationary phase, the formation of diastereomers, or the use of chiral selectors. nih.gov

The inherent challenge in analyzing enantiomers stems from their identical physical and chemical properties in an achiral environment. nih.gov Therefore, specialized techniques are required that can detect minute differences, especially when determining high levels of enantiomeric purity (e.g., >99% enantiomeric excess). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. elementlabsolutions.com The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). thieme-connect.deelementlabsolutions.comchromatographyonline.com These phases create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. chromatographyonline.com

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are widely used due to their broad applicability across various separation modes, including normal phase, reversed-phase, and polar organic modes. chromatographyonline.comgoogle.com The selection of the CSP, mobile phase, and temperature can significantly impact the selectivity of the separation. google.com

In the context of amino acid derivatives like PhAc-D-Tyr(Et)-OH, chiral HPLC is instrumental for determining enantiomeric excess (e.e.). For instance, research involving the enzymatic synthesis of peptides utilizes chiral HPLC to quantify the enantiomeric purity of the constituent amino acids following hydrolysis. sigmaaldrich.com A typical method involves using a specialized column, such as a macrocyclic glycopeptide-based CSP (e.g., Astec Chirobiotic), which is known for its robustness and suitability for polar molecules. sigmaaldrich.comlibretexts.org

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Enantiomer Separation This table presents representative data for the separation of phenylalanine enantiomers, a structurally related amino acid, to illustrate the principles of the technique.

| Parameter | Value | Reference |

| Column | Astec Chirobiotic | sigmaaldrich.com |

| Mobile Phase | Water/Methanol (40/60, v/v) | sigmaaldrich.com |

| Flow Rate | 0.7 mL/min | sigmaaldrich.com |

| Temperature | 25°C | sigmaaldrich.com |

| Detection | UV, 210 nm | sigmaaldrich.com |

| Retention Time (L-Phe) | 8.2 min | sigmaaldrich.com |

| Retention Time (D-Phe) | 12.1 min | sigmaaldrich.com |

An alternative HPLC-based approach involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. iris-biotech.de These diastereomeric products have different physical properties and can be separated using standard, achiral HPLC columns. chromatographyonline.comiris-biotech.de

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for determining enantiomeric purity. nih.gov Similar to one of the HPLC methods, this technique typically requires the conversion of the non-volatile amino acid derivatives into volatile diastereomers through reaction with a chiral derivatizing agent. iris-biotech.de The resulting diastereomers can then be separated on a standard achiral GC column. iris-biotech.de The relative peak areas in the chromatogram correspond to the ratio of the enantiomers in the original sample. iris-biotech.de

Spectroscopic Methods

Spectroscopic techniques offer alternative and complementary approaches for stereochemical analysis. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy : While enantiomers produce identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. thieme-connect.deiris-biotech.de This is achieved by using either a chiral solvating agent, which forms transient diastereomeric solvates, or a chiral derivatizing agent, which covalently bonds to the enantiomers to form stable diastereomers. thieme-connect.deiris-biotech.de The resulting diastereomeric species exhibit non-equivalent NMR signals, allowing for the quantification of the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. thieme-connect.de Enantiomers produce mirror-image CD spectra. The sign and magnitude of the CD signal can be used to determine the absolute configuration and the enantiomeric excess of a sample. For example, studies have shown the successful use of exciton-coupled circular dichroism (ECCD) to determine the enantiomeric excess of chiral carboxylic acids with high accuracy.

Research Applications of Phac D Tyr Et Oh As a Biochemical Probe

Utilization as a Tool for Proteomics Studies

In the field of proteomics, which involves the large-scale study of proteins, PhAc-D-Tyr(Et)-OH offers potential as a specialized tool for labeling and identifying proteins under specific cellular conditions.

The study of newly synthesized proteins, or the nascent proteome, provides a dynamic snapshot of cellular responses to various stimuli. One advanced technique for this involves using "caged" or blocked amino acid analogs that can be selectively activated in specific cell types. The phenylacetyl (PhAc) group on PhAc-D-Tyr(Et)-OH can function as an enzyme-labile blocking group. This strategy is analogous to methods like POPPi (PGA-dependent OPP incorporation), which uses a PhAc-blocked O-propargyl-puromycin (PhAc-OPP) to achieve cell-specific labeling in complex tissues like the Drosophila brain. nih.gov

In a similar hypothetical application, PhAc-D-Tyr(Et)-OH could be introduced to a biological system. In cells engineered to express a specific deblocking enzyme (like Penicillin G-amidase), the PhAc group would be cleaved, releasing D-Tyr(Et)-OH. This liberated, non-canonical amino acid could then be incorporated into newly synthesized proteins by the cell's translational machinery. Subsequent detection and identification of these labeled proteins via mass spectrometry would allow for cell-type-specific profiling of protein synthesis. This approach enables researchers to ask which proteins are being made in a particular cell type at a specific time, offering high-resolution insights into cellular function. nih.govnih.gov

The fidelity of protein synthesis is crucial for cellular health, and the misincorporation of incorrect amino acids can lead to protein dysfunction and cellular stress. Non-proteinogenic amino acids can sometimes be mistakenly incorporated into proteins, providing a mechanism to probe the selectivity of the translational apparatus.

Research has shown that isomers of tyrosine, such as meta-tyrosine (m-Tyr), can be toxic to cells because they are misincorporated into the proteome. nih.govnih.gov Studies in both cultured mammalian cells and cyanobacteria have demonstrated that m-Tyr can be recognized by phenylalanyl-tRNA synthetase (PheRS) and subsequently inserted into proteins in place of phenylalanine. nih.govnih.gov This misincorporation has been linked to altered metabolism, impaired photosynthetic activity, and cytotoxicity. nih.gov

PhAc-D-Tyr(Et)-OH can be used as a tool to investigate similar phenomena. After enzymatic deprotection to D-Tyr(Et)-OH, its potential for misincorporation into proteins could be assessed in various research models. Key research questions would include:

Which aminoacyl-tRNA synthetase might recognize D-Tyr(Et)-OH?

At what frequency is it misincorporated into the proteome?

Which amino acid(s) does it compete with?

What are the functional consequences of its incorporation on protein structure and cellular physiology?

These studies would provide valuable data on the fidelity of protein synthesis and the cellular mechanisms that prevent or mitigate the incorporation of non-canonical amino acids.

Table 1: Findings from Studies on Analogous Non-Canonical Amino Acids

| Compound Studied | Research Model | Key Findings | Citation |

|---|---|---|---|

| m-Tyrosine | Chinese Hamster Ovary (CHO) cells | Cytotoxic; incorporated into proteins via a mechanism potentially involving L-phenylalanine-tRNA synthetase. | nih.gov |

| m-Tyrosine | Synechocystis sp. PCC6803 (Cyanobacteria) | Highly toxic; misincorporated by PheRS, affecting ribosomal and photosynthetic proteins and altering amino acid homeostasis. | nih.gov |

| PhAc-OPP | Drosophila brain tissue | Enables rapid, cell-type-specific labeling of nascent proteins when combined with targeted enzyme expression. | nih.gov |

Application in Peptide Engineering and Supramolecular Chemistry Research

The incorporation of unnatural amino acids into peptides is a cornerstone of peptide engineering, used to create novel structures with enhanced stability, specific conformations, or new functions. PhAc-D-Tyr(Et)-OH is a building block for solid-phase peptide synthesis once its amine is protected with a group like Fmoc. lookchem.comchemicalbook.com

These properties are particularly relevant in supramolecular chemistry, where peptides self-assemble into higher-order structures like fibrils, hydrogels, and nanotubes. nih.gov Research has shown that even the chirality of tyrosine itself dramatically affects the properties of self-assembled fibrils; for example, fibrils of L-tyrosine can be highly rigid and optically transparent, while fibrils of D-tyrosine are opaque. d-nb.info

By systematically incorporating D-Tyr(Et) into self-assembling peptide sequences, researchers can investigate how these specific modifications affect:

The kinetics and thermodynamics of self-assembly.

The morphology of the resulting nanostructures (e.g., fibers, ribbons, spheres).

The material properties of the final structures, such as mechanical rigidity, thermal stability, and optical characteristics. d-nb.info

This research opens avenues for designing novel biomaterials with precisely tuned properties for applications in tissue engineering, drug delivery, and nanotechnology.

Table 2: Summary of Potential Research Applications for PhAc-D-Tyr(Et)-OH

| Research Area | Specific Application | Scientific Question Addressed |

|---|---|---|

| Proteomics | Nascent Proteome Profiling | Which proteins are synthesized in specific cell types at a given time? |

| Amino Acid Misincorporation | How do cells handle non-canonical amino acids and what are the consequences of their incorporation? | |

| Cellular Signaling | Metabolic Pathway Modulation | How do microorganisms metabolize or respond to unnatural aromatic amino acids? |

| Enzyme Interaction Studies | What are the substrate specificity and active site requirements of enzymes that process tyrosine? | |

| Materials Science | Peptide Engineering & Supramolecular Chemistry | How do D-chirality and side-chain modification influence peptide self-assembly and material properties? |

Incorporation into Self-Assembling Peptide Systems

The specific chemical compound PhAc-D-Tyr(Et)-OH, or Phenylacetyl-D-Tyrosine(ethyl)-OH, has not been extensively documented in publicly available scientific literature regarding its direct incorporation into self-assembling peptide systems. Research in the field of peptide self-assembly often focuses on peptides rich in aromatic residues like tyrosine, as the π-π stacking interactions between the aromatic rings contribute significantly to the stability and structure of the resulting nanomaterials. nih.gov The position and modification of tyrosine residues within a peptide sequence can dictate the morphology of the self-assembled structures, leading to the formation of nanofibers, nanoribbons, or other complex architectures. chemrxiv.orgethz.ch

The design of self-assembling peptides frequently involves the use of protecting groups on the N-terminus, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), to influence the assembly process. nih.gov While the Phenylacetyl (PhAc) group also serves as an N-terminal protecting group, its specific influence on the self-assembly of D-tyrosine containing peptides, particularly with an ethylated phenol (B47542) group, is not well-characterized in existing research. The ethylation of the tyrosine hydroxyl group would prevent hydrogen bonding at that site, which could alter the self-assembly pathway compared to unmodified tyrosine.

Investigation of Designed Peptide Hydrogels

Similarly, there is a lack of specific research detailing the use of PhAc-D-Tyr(Et)-OH in the investigation of designed peptide hydrogels. Peptide hydrogels are a class of biomaterials formed by the self-assembly of peptides in an aqueous environment, entrapping large amounts of water to form a three-dimensional network. nih.gov The properties of these hydrogels, such as their mechanical strength and biocompatibility, are highly dependent on the amino acid sequence and any modifications to the peptide building blocks.

The incorporation of modified amino acids is a key strategy to fine-tune the properties of peptide hydrogels for various applications, including drug delivery and tissue engineering. rsc.org For instance, the introduction of unnatural amino acids or modifications to the side chains of natural amino acids can enhance enzymatic stability or introduce new functionalities. nih.gov While tyrosine and its derivatives are often implicated in hydrogel formation due to their ability to form cross-links, specific data on hydrogels formed from peptides containing PhAc-D-Tyr(Et)-OH is not available in the reviewed literature. The study of such a compound would be necessary to determine its effect on hydrogel properties like gelation kinetics, mechanical stiffness, and stimuli-responsiveness.

Future Directions and Emerging Research Avenues for Phac D Tyr Et Oh

Integrated Omics Approaches (Metabolomics, Proteomics) to Study Its Biological Fate in Research Models

Understanding the metabolic fate and biological impact of PhAc-D-Tyr(Et)-OH within a living system is crucial for its development as a research tool. Integrated omics approaches, which provide a global snapshot of molecular changes, are indispensable for this purpose.

Metabolomics: Untargeted metabolomics can identify and quantify the metabolites of PhAc-D-Tyr(Et)-OH in biological samples (e.g., plasma, urine, cell lysates). This would reveal how the parent compound is processed, for instance, whether the amide bond is hydrolyzed to release PhAc and D-Tyr(Et)-OH, or if the ethyl or phenylacetyl groups undergo further enzymatic modification. By tracking the appearance and disappearance of related small molecules over time, researchers can map its metabolic pathway and assess its stability.

Proteomics: Proteomics studies can reveal how PhAc-D-Tyr(Et)-OH affects the expression levels and post-translational modification states of proteins in a cell or organism. researchgate.net For example, quantitative proteomics could identify proteins whose expression is significantly altered upon exposure to the compound, suggesting which cellular pathways are impacted. Phosphoproteomics, a sub-discipline of proteomics, would be particularly relevant given the tyrosine-like structure, to see if it interferes with normal tyrosine phosphorylation signaling, a key process in many cellular functions. creative-proteomics.com Integrating these omics datasets can provide a comprehensive picture of the compound's mechanism of action, linking its metabolic breakdown to its functional effects on the proteome. creative-proteomics.com

Interactive Table 1: Hypothetical Integrated Omics Workflow for PhAc-D-Tyr(Et)-OH

| Phase | Technique | Objective | Potential Findings |

| Exposure | Cell Culture / Animal Model | Administer PhAc-D-Tyr(Et)-OH to a relevant biological system. | Establish a baseline for observing molecular changes. |

| Metabolite Profiling | LC-MS/MS-based Metabolomics | Identify and quantify PhAc-D-Tyr(Et)-OH and its breakdown products in biofluids. | Elucidation of metabolic pathways (e.g., hydrolysis, oxidation) and compound stability. |

| Protein Profiling | Quantitative Proteomics (e.g., SILAC, TMT) | Measure changes in global protein expression in response to the compound. | Identification of affected cellular pathways and potential protein targets. |

| Data Integration | Multi-omics Analysis Software | Correlate specific metabolites with changes in protein expression. | Uncover the mechanism of action by linking metabolic fate to cellular response. |

Rational Design of Next-Generation Analogues with Enhanced Research Utility

Rational design allows for the systematic modification of the PhAc-D-Tyr(Et)-OH structure to create next-generation analogues with improved properties. This process relies on understanding the structure-activity relationships (SAR) of the molecule. acs.org By modifying specific parts of the compound, researchers can fine-tune its characteristics for specific research purposes.

Key strategies include:

Modifying the Phenylacetyl Group: Altering the substitution pattern on the phenyl ring could influence lipophilicity, binding interactions, and metabolic stability. For instance, adding electron-withdrawing or donating groups might change its electronic properties and interaction with biological targets. d-nb.info

Altering the Tyrosine Moiety: Replacing the ethyl group on the tyrosine hydroxyl with other alkyl chains could modulate steric hindrance and hydrophobicity. The use of conformationally constrained tyrosine analogues could enhance selectivity for specific protein targets, such as kinases or phosphatases, by restricting the molecule's shape. nih.govpsu.edu

Varying the D-Amino Acid: The use of a D-amino acid inherently increases resistance to degradation by common proteases. Exploring other D-amino acids or unnatural amino acids could further enhance stability or introduce new functionalities. uni-wuppertal.de

Interactive Table 2: Strategies for Rational Analogue Design

| Structural Component | Modification Strategy | Desired Enhancement | Example Modification |

| Phenylacetyl (PhAc) Moiety | Ring substitution | Alter binding affinity/selectivity | Replace phenyl with a pentafluorophenyl group |

| D-Tyrosine(Et) Side Chain | Alter alkyl group | Modulate hydrophobicity and stability | Replace ethyl with a propyl or trifluoroethyl group |

| D-Tyrosine Core | Conformational constraint | Increase target selectivity | Replace tyrosine with L-Htc (a constrained analogue) nih.gov |

| Amide Linkage | Isosteric replacement | Improve metabolic stability | Replace with a thioamide or reduced amide bond |

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The advancement of PhAc-D-Tyr(Et)-OH for research relies on efficient and environmentally responsible synthesis. Future research will likely focus on moving beyond traditional, often wasteful, peptide synthesis methods toward greener alternatives. ambiopharm.comacsgcipr.org

Conventional synthesis would likely involve the coupling of a protected D-Tyr(Et)-OH derivative with phenylacetic acid or its activated form, using large excesses of reagents and solvents like dimethylformamide (DMF), which are toxic. acs.org

Emerging sustainable approaches include:

Green Solvents: Replacing hazardous solvents with more benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or anisole/DMSO mixtures. acs.orgchemrxiv.org

Enzymatic Ligation: Using enzymes to form the amide bond, which operates in aqueous solutions under mild conditions, reducing the need for protecting groups and harsh chemicals. acsgcipr.orgacs.org

Flow Chemistry: Performing the synthesis in a continuous flow reactor can improve efficiency, reduce reaction times, and minimize waste. acs.orgchemrxiv.org This approach allows for better control over reaction parameters and is more amenable to automation.

Biocatalysis: Engineering microorganisms to produce the compound or its key precursors directly from simple feedstocks offers a highly sustainable long-term vision. rsc.org

Interactive Table 3: Comparison of Synthetic Methodologies